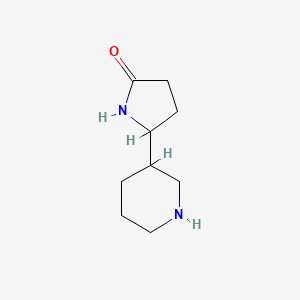

5-(Piperidin-3-yl)pyrrolidin-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H16N2O |

|---|---|

Molecular Weight |

168.24 g/mol |

IUPAC Name |

5-piperidin-3-ylpyrrolidin-2-one |

InChI |

InChI=1S/C9H16N2O/c12-9-4-3-8(11-9)7-2-1-5-10-6-7/h7-8,10H,1-6H2,(H,11,12) |

InChI Key |

PFXMKBUPIZQYMT-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CNC1)C2CCC(=O)N2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Piperidin 3 Yl Pyrrolidin 2 One and Its Stereoisomers

Retrosynthetic Strategies for the 5-(Piperidin-3-yl)pyrrolidin-2-one (B6202061) Core Structure

A retrosynthetic analysis of this compound reveals several potential bond disconnections that offer viable forward synthetic pathways. The most logical disconnections involve the C-C bond between the piperidine (B6355638) and pyrrolidinone rings, the C-N bond within the pyrrolidinone lactam, or the C-C bonds forming the pyrrolidinone ring itself.

One primary strategy would involve the formation of the C5-C3' bond between a pre-functionalized pyrrolidinone and a piperidine derivative. This could be envisioned through a nucleophilic attack of a piperidine-derived organometallic reagent onto an electrophilic C5 position of a pyrrolidinone precursor, such as a 5-halopyrrolidin-2-one or a related derivative with a suitable leaving group.

Alternatively, a convergent approach could involve the coupling of a piperidine-3-carbaldehyde (B1602230) derivative with a suitable C4-synthon that can be elaborated into the pyrrolidinone ring. This might proceed through a condensation reaction followed by cyclization.

Another powerful retrosynthetic approach is the [3+2] cycloaddition reaction. acs.org This strategy could involve the reaction of an azomethine ylide derived from a piperidine precursor with a suitable dipolarophile to construct the pyrrolidinone ring with the piperidinyl substituent already in place. acs.org

Chemo- and Regioselective Approaches to this compound Synthesis

The successful synthesis of this compound hinges on achieving high levels of chemo- and regioselectivity. When coupling two pre-existing heterocyclic rings, controlling the site of reaction is paramount.

For instance, in a strategy involving the alkylation of a piperidine derivative with a pyrrolidinone electrophile, the inherent nucleophilicity of the piperidine nitrogen must be managed. Protection of the piperidine nitrogen with a suitable group, such as a Boc or Cbz group, is essential to prevent N-alkylation and direct the reaction to the desired C-3 position. The C-3 position of the piperidine ring would need to be activated, for example, by conversion to an organometallic species.

Conversely, if a piperidine nucleophile is to react with an electrophilic pyrrolidinone, the regioselectivity of the addition to the pyrrolidinone ring must be controlled. The use of activating groups on the pyrrolidinone ring can direct the nucleophilic attack to the C5 position.

Palladium-catalyzed cross-coupling reactions offer a powerful tool for the chemo- and regioselective formation of the C-C bond between the two rings. acs.org For example, a Negishi or Suzuki coupling between a 3-halopiperidine derivative and a 5-organozinc or 5-boronic acid-substituted pyrrolidinone could provide a direct and selective route to the target molecule. The choice of catalyst, ligands, and reaction conditions would be crucial to ensure efficient and selective coupling.

Asymmetric Synthetic Routes to Enantiomerically Pure this compound

The presence of at least two stereocenters in this compound (at C5 of the pyrrolidinone and C3 of the piperidine) means that it can exist as multiple stereoisomers. The synthesis of enantiomerically pure forms is often critical for understanding their biological activity.

Chiral Auxiliaries and Catalytic Asymmetric Synthesis

One established method for controlling stereochemistry is the use of chiral auxiliaries. A chiral auxiliary can be temporarily attached to either the piperidine or pyrrolidinone precursor to direct the stereochemical outcome of a key bond-forming reaction. After the desired stereocenter is set, the auxiliary can be removed. For example, a chiral auxiliary attached to the piperidine nitrogen could direct the stereoselective alkylation at the C3 position.

More modern approaches rely on catalytic asymmetric synthesis, which can be more atom-economical. For instance, an asymmetric 1,3-dipolar cycloaddition reaction could be employed to construct the pyrrolidinone ring enantioselectively. nih.gov The use of a chiral catalyst, such as a metal complex with a chiral ligand, can control the facial selectivity of the cycloaddition, leading to an enantioenriched product. Similarly, catalytic asymmetric hydrogenation of a suitable unsaturated precursor could establish the stereocenters in a controlled manner.

Diastereoselective Synthesis of this compound Derivatives

When both the piperidine and pyrrolidinone precursors are chiral, the coupling reaction becomes a diastereoselective process. The inherent stereochemistry of the starting materials can influence the stereochemical outcome of the reaction, leading to the preferential formation of one diastereomer over the others. For example, the reaction of an enantiopure 3-substituted piperidine with a chiral pyrrolidinone derivative could exhibit high diastereoselectivity due to steric and electronic interactions in the transition state.

Intramolecular reactions are often highly diastereoselective. A strategy involving the cyclization of a linear precursor containing both the piperidine and pyrrolidinone fragments could be designed to favor the formation of a specific diastereomer. For instance, a ring-closing metathesis (RCM) reaction on a suitably designed diene precursor could be a powerful method for constructing the piperidine ring with a high degree of diastereocontrol relative to the existing stereocenter on the pyrrolidinone moiety. researchgate.net

Modern Synthetic Techniques Applied to this compound Construction

Flow Chemistry Protocols for Efficient Production

Flow chemistry has emerged as a powerful technology for the synthesis of organic molecules, offering advantages in terms of safety, efficiency, and scalability. The synthesis of this compound could benefit from flow chemistry protocols, particularly for reactions that are highly exothermic, require precise control of reaction time, or involve hazardous reagents.

Biocatalytic Transformations in this compound Synthesis

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for the synthesis of chiral molecules like this compound. Enzymes can operate under mild conditions and often provide access to stereoisomers that are difficult to obtain through conventional chemistry.

One promising biocatalytic approach involves the reductive amination of a suitable keto-precursor. Imine reductases (IREDs) or reductive aminases (RedAms) can catalyze the asymmetric conversion of a ketone and an amine to a chiral amine. In a hypothetical synthesis of this compound, a δ-keto ester could be subjected to a reductive amination with a protected 3-aminopiperidine derivative, followed by spontaneous or acid-catalyzed lactamization. The stereoselectivity of the newly formed chiral center on the pyrrolidinone ring would be dictated by the choice of the enzyme. A chemoenzymatic strategy combining chemical synthesis with a biocatalytic step could also be employed. For instance, a racemic or prochiral precursor could be resolved or asymmetrically transformed using enzymes like lipases or oxidoreductases.

Another relevant biocatalytic strategy is the use of lipases for the kinetic resolution of racemic intermediates. For example, a racemic hydroxylated precursor to the pyrrolidinone ring could be selectively acylated by a lipase, allowing for the separation of the two enantiomers. This approach has been successfully used in the synthesis of enantiopure 3-hydroxy-2-pyrrolidinones and 3-hydroxy-2-piperidinones, demonstrating the potential for creating stereochemically defined building blocks for the target molecule. doi.org

Ene-reductases (EREDs) also present a viable option for the stereoselective synthesis of the piperidine moiety. A chemoenzymatic approach could involve the dearomatization of a pyridine (B92270) derivative to a tetrahydropyridine (B1245486), which can then be stereoselectively reduced by an ERED to yield a specific piperidine stereoisomer. nih.gov This method provides precise control over the stereochemistry of the piperidine ring, which is crucial for the biological activity of the final compound.

| Enzyme Class | Potential Application in Synthesis | Key Advantage | Representative Research |

| Imine Reductases (IREDs) | Asymmetric reductive amination of a keto-precursor with a piperidine derivative. | High stereoselectivity in C-N bond formation. | Chemoenzymatic synthesis of substituted azepanes. acs.org |

| Lipases | Kinetic resolution of racemic hydroxylated or amino precursors. | Access to enantiomerically pure intermediates. | Enantioselective synthesis of 3-hydroxy-2-pyrrolidinones. doi.org |

| Ene-Reductases (EREDs) | Stereoselective reduction of a tetrahydropyridine intermediate. | Precise control of piperidine ring stereochemistry. | Chemo-enzymatic dearomatization of activated pyridines. nih.gov |

| Monoamine Oxidases (MAOs) | Deracemization of racemic amine intermediates. | Conversion of a racemate to a single enantiomer. | Deracemization using monoamine oxidases. acs.org |

Post-Synthetic Modifications and Functionalization of this compound

Once the core structure of this compound is assembled, further diversification can be achieved through post-synthetic modifications. These modifications can be targeted at either the pyrrolidinone nitrogen atom or the piperidine ring system, allowing for the exploration of the chemical space around the scaffold and the optimization of its properties.

Modifications on the Pyrrolidinone Nitrogen Atom

The nitrogen atom of the pyrrolidinone ring is a key site for functionalization. The secondary amide proton can be substituted with a variety of groups to modulate the compound's physicochemical and biological properties.

N-Acylation: The introduction of acyl groups can be achieved through standard amide bond formation reactions. For instance, treatment of this compound with an acyl chloride or an acid anhydride (B1165640) in the presence of a base would yield the corresponding N-acyl derivative. This modification can introduce a wide range of functionalities, including aromatic, heteroaromatic, or aliphatic groups. The synthesis of N-acylhydrazone derivatives of related pyrrolo[3,4-d]pyridazinones highlights a similar successful strategy. researchgate.net

N-Alkylation: Alkylation of the pyrrolidinone nitrogen can be accomplished using alkyl halides or other electrophiles. The reaction typically requires a strong base to deprotonate the amide nitrogen, making it more nucleophilic. Microwave-assisted synthesis has been shown to be an efficient method for the N-alkylation of related heterocyclic systems like pyrrolidine (B122466) and imidazoles, often leading to higher yields and shorter reaction times. researchgate.net

| Modification Type | Reagents and Conditions | Potential Outcome | Relevant Example |

| N-Acylation | Acyl chlorides, acid anhydrides, base (e.g., triethylamine, pyridine) | Introduction of diverse acyl groups. | Synthesis of N-acylhydrazone derivatives of pyrrolo[3,4-d]pyridazinone. researchgate.net |

| N-Alkylation | Alkyl halides, strong base (e.g., NaH), solvent (e.g., DMF, THF) | Introduction of alkyl or substituted alkyl groups. | Microwave-assisted N-alkylation of pyrrolidine. researchgate.net |

Derivatization of the Piperidine Ring System of this compound

The secondary amine of the piperidine ring offers another handle for chemical modification, allowing for the introduction of substituents that can interact with biological targets.

N-Substitution on the Piperidine Ring: The nitrogen atom of the piperidine moiety can be readily functionalized through various reactions, including acylation, alkylation, and reductive amination. Protecting group strategies are often employed to selectively modify the piperidine nitrogen without affecting the pyrrolidinone ring. For example, the piperidine nitrogen can be protected with a Boc (tert-butyloxycarbonyl) group, allowing for modifications at other positions, followed by deprotection to enable further functionalization of the piperidine nitrogen.

The synthesis of substituted piperidines often involves the functionalization of a pre-existing ring system. nih.gov For instance, N-alkylation can be achieved by reacting the piperidine with an alkyl halide. N-acylation can be performed using acyl chlorides or anhydrides. Furthermore, reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) provides a versatile method for introducing a wide range of substituents. The choice of substituent can significantly impact the pharmacological properties of the molecule. nih.gov

| Modification Type | Reagents and Conditions | Potential Outcome | Relevant Example |

| N-Alkylation | Alkyl halide, base (e.g., K2CO3), solvent (e.g., acetonitrile) | Introduction of alkyl chains. | General methods for piperidine N-alkylation. |

| N-Acylation | Acyl chloride, base (e.g., triethylamine), solvent (e.g., DCM) | Introduction of amide functionalities. | Synthesis of piperidine derivatives. |

| Reductive Amination | Aldehyde/ketone, reducing agent (e.g., NaBH(OAc)3), solvent (e.g., DCE) | Introduction of substituted alkyl groups. | General methods for piperidine functionalization. |

| N-Arylation | Aryl halide, palladium catalyst, base | Introduction of aryl or heteroaryl groups. | Palladium-catalyzed N-arylation of piperidines. |

Sophisticated Analytical and Spectroscopic Characterization of 5 Piperidin 3 Yl Pyrrolidin 2 One Compounds

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules by providing detailed information about the chemical environment of individual atoms. For 5-(Piperidin-3-yl)pyrrolidin-2-one (B6202061), a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., HSQC, HMBC) NMR experiments would be conducted to unambiguously assign all proton and carbon signals and to establish connectivity between different parts of the molecule.

Although specific NMR data for this compound is not published, the expected spectra can be inferred from the known spectra of its parent heterocycles, piperidine (B6355638) and 2-pyrrolidinone (B116388).

¹H NMR: The proton NMR spectrum would be expected to show a complex pattern of signals. The protons on the piperidine and pyrrolidinone rings would appear as multiplets in the aliphatic region (typically 1.5-4.0 ppm). The N-H protons of both the piperidine and the lactam would likely appear as broad singlets, with their chemical shifts being dependent on solvent and concentration.

¹³C NMR: The carbon NMR spectrum would provide key information about the carbon skeleton. The carbonyl carbon of the pyrrolidin-2-one ring would be expected to appear at a characteristic downfield shift (around 175-180 ppm). The carbons adjacent to the nitrogen atoms would also have distinct chemical shifts.

To illustrate, the following tables provide the ¹H and ¹³C NMR chemical shift data for the parent compounds, piperidine and 2-pyrrolidinone.

Table 1: Representative ¹H NMR Data for Piperidine and 2-Pyrrolidinone

| Compound | Solvent | Proton | Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|---|

| Piperidine | CDCl₃ | H-2, H-6 | 2.79 | multiplet |

| H-3, H-5 | 1.58-1.46 | multiplet | ||

| H-4 | 2.04 | multiplet | ||

| 2-Pyrrolidinone | CDCl₃ | H-3 | 2.06 | multiplet |

| H-4 | 2.29 | triplet | ||

| H-5 | 3.23 | triplet |

Table 2: Representative ¹³C NMR Data for Piperidine and 2-Pyrrolidinone

| Compound | Solvent | Carbon | Chemical Shift (ppm) |

|---|---|---|---|

| Piperidine | CDCl₃ | C-2, C-6 | 47.8 |

| C-3, C-5 | 27.2 | ||

| C-4 | 25.1 | ||

| 2-Pyrrolidinone | CDCl₃ | C-2 (C=O) | 179.9 |

| C-3 | 31.1 | ||

| C-4 | 18.2 |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and molecular formula of a compound. High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion of this compound with high precision, which allows for the unambiguous determination of its elemental composition.

While experimental mass spectra for this compound are not available, predicted data for the closely related isomer, 4-(piperidin-3-yl)pyrrolidin-2-one, can provide insight into the expected mass and potential adducts. uni.luchemicalbook.com The fragmentation pattern in the mass spectrum would also provide valuable structural information, with characteristic losses of fragments from the piperidine and pyrrolidinone rings.

Table 3: Predicted Collision Cross Section Data for 4-(Piperidin-3-yl)pyrrolidin-2-one

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 169.13355 | 140.3 |

| [M+Na]⁺ | 191.11549 | 144.1 |

| [M-H]⁻ | 167.11899 | 140.3 |

| [M+NH₄]⁺ | 186.16009 | 157.8 |

| [M+K]⁺ | 207.08943 | 140.7 |

| [M+H-H₂O]⁺ | 151.12353 | 132.8 |

Data sourced from PubChem for CID 75481060. uni.luchemicalbook.com

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H and C=O functional groups.

Specific IR data for the target compound is not available. However, the spectra of piperidine and 2-pyrrolidinone can be used as references.

Table 4: Characteristic IR Absorption Frequencies for Piperidine and 2-Pyrrolidinone

| Compound | Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Piperidine | N-H stretch | 3287 | Medium |

| C-H stretch | 2933, 2852 | Strong | |

| N-H bend | 1600-1650 | Medium | |

| 2-Pyrrolidinone | N-H stretch | 3250-3400 | Strong, broad |

| C=O stretch (amide) | 1670-1700 | Strong | |

| C-H stretch | 2950, 2880 | Medium |

Data is typical for these functional groups and may vary slightly based on the specific molecular environment. nist.govchemicalbook.com

The IR spectrum of this compound would be a composite of these features, with a prominent carbonyl absorption from the lactam and N-H stretching vibrations from both rings.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a technique that provides the precise three-dimensional arrangement of atoms in a crystalline solid. This method would be the gold standard for the unambiguous structural elucidation of this compound, providing exact bond lengths, bond angles, and stereochemistry, provided a suitable single crystal can be grown.

While no crystal structure for this compound has been reported, studies on related piperidine and pyrrolidine (B122466) derivatives demonstrate the power of this technique. jyu.finih.govmdpi.com For example, X-ray diffraction analysis of 1,2-di(piperidin-1-yl)ethane and 1,2-di(pyrrolidin-1-yl)ethane (B3368597) has provided detailed structural parameters for these related molecules. jyu.fimdpi.com

Table 5: Illustrative Crystallographic Data for a Related Piperidine Derivative

| Parameter | 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 5.8921 (2) |

| b (Å) | 12.1852 (5) |

| c (Å) | 8.2433 (3) |

| β (°) | 108.783 (2) |

| Volume (ų) | 560.03 (4) |

Data for a representative chiral piperidine derivative. nih.gov

Such an analysis for this compound would definitively establish the relative stereochemistry of the chiral centers at the junction of the two rings.

Chromatographic Techniques for Purity and Stereochemical Assessment

Chromatographic methods are essential for separating the components of a mixture and for assessing the purity of a compound. For a chiral molecule like this compound, specialized chiral chromatography is necessary to separate its enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

Chiral High-Performance Liquid Chromatography (HPLC) is a crucial technique for the separation and quantification of enantiomers. Since this compound possesses at least two chiral centers, it can exist as a mixture of diastereomers and enantiomers. Chiral HPLC, using a chiral stationary phase (CSP), would be employed to resolve these stereoisomers.

While a specific method for this compound is not documented, methods for the chiral separation of other pyrrolidin-2-ones and piperidine derivatives have been successfully developed. researchgate.netnih.gov These methods often utilize polysaccharide-based CSPs and a mobile phase consisting of a mixture of an alkane and an alcohol. researchgate.netnih.gov

Table 6: General Parameters for Chiral HPLC Separation of Pyrrolidin-2-one Derivatives

| Parameter | Typical Value/Condition |

|---|---|

| Chiral Stationary Phase | Cellulose or amylose (B160209) derivatives (e.g., Chiralcel OD, Chiralpak AD) |

| Mobile Phase | n-Hexane / Isopropanol mixtures |

| Detection | UV at a suitable wavelength (e.g., 210-254 nm) |

The development of a successful chiral HPLC method would be critical for determining the enantiomeric excess (ee) of a sample of this compound.

Gas Chromatography (GC) Coupled with Mass Spectrometry (MS)

Gas Chromatography (GC) is a technique used to separate volatile compounds. When coupled with a mass spectrometer (GC-MS), it allows for the identification of the separated components. For this compound, GC-MS could be used to assess its purity and to identify any volatile impurities. Due to the polarity and potential for low volatility of the compound, derivatization may be necessary to convert it into a more volatile species suitable for GC analysis.

Studies on related compounds, such as the analysis of piperidine in various samples, have utilized GC-MS. google.com Predicted GC-MS data for the parent piperidine molecule shows characteristic fragmentation patterns that would be useful in identifying related structures. hmdb.ca

Table 7: Predicted GC-MS Fragmentation for Piperidine

| m/z | Relative Intensity |

|---|---|

| 85 | 1000 |

| 84 | 999 |

| 56 | 500 |

| 44 | 450 |

| 43 | 400 |

| 42 | 350 |

Predicted data for the non-derivatized parent compound. hmdb.ca

A GC-MS analysis of derivatized this compound would provide a fragmentation pattern that could be used to confirm the structure and identify impurities.

Advanced Spectroscopic Methods for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy, a cornerstone of structural elucidation, offers a wealth of information. Advanced NMR experiments, such as Nuclear Overhauser Effect (NOE) and Rotating-frame Overhauser Effect (ROE) spectroscopy, are particularly powerful for conformational analysis. These techniques measure through-space interactions between protons, allowing for the determination of internuclear distances. By identifying close spatial proximities between specific protons on the piperidine and pyrrolidinone rings, the relative orientation of these rings can be deduced. For instance, an NOE correlation between a proton on the piperidine ring and a proton on the pyrrolidinone ring would provide direct evidence for a specific folded conformation.

Vibrational Circular Dichroism (VCD) is another sophisticated technique that provides detailed three-dimensional structural information for chiral molecules in solution. wikipedia.org VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.org The resulting spectrum is exquisitely sensitive to the molecule's absolute configuration and conformation. wikipedia.org By comparing the experimental VCD spectrum of this compound with spectra predicted from quantum mechanical calculations for different possible conformers, the dominant solution-state conformation can be confidently assigned. wikipedia.org

Detailed Research Findings

While specific experimental studies on this compound are not extensively documented in publicly available literature, the conformational analysis of related piperidine and pyrrolidine derivatives provides a strong basis for understanding its likely behavior. Studies on N-substituted piperidines and pyrrolidines have demonstrated the utility of combining experimental NMR data with computational modeling to determine the populations of different conformers. These studies often reveal a dynamic equilibrium between various chair and boat conformations of the piperidine ring and envelope or twist conformations of the pyrrolidinone ring.

For a molecule like this compound, the key conformational variables would include:

The chair, boat, or twist-boat conformation of the piperidine ring.

The puckering of the pyrrolidinone ring (envelope or twist conformations).

The equatorial or axial orientation of the pyrrolidinone substituent on the piperidine ring.

The relative orientation (syn or anti) of the two rings with respect to each other.

Computational modeling using Density Functional Theory (DFT) is typically employed to calculate the relative energies of these different conformers. The predicted NMR chemical shifts and VCD spectra for the lowest energy conformers are then compared with experimental data to identify the most probable structures present in solution.

Interactive Data Tables

To illustrate the type of data generated in such a study, the following hypothetical tables are presented. These tables are based on the expected outcomes from advanced spectroscopic analysis of a compound like this compound and its potential conformers.

Table 1: Hypothetical NOE Correlations for a Postulated Major Conformer of this compound

| Interacting Protons | Ring 1 (Piperidine) | Ring 2 (Pyrrolidinone) | Estimated Distance (Å) | Conformational Implication |

| H-3ax | C-3 | H-5' | < 3.0 | Proximity indicates a folded conformation where the two rings are in close contact. |

| H-2eq | C-2 | H-4'a | < 3.5 | Suggests a specific relative orientation of the piperidine and pyrrolidinone rings. |

| H-4ax | C-4 | H-5' | < 4.0 | Provides further evidence for the folded structure and helps define the overall topology. |

Table 2: Hypothetical Key VCD Bands for Distinguishing Conformers of this compound

| Vibrational Mode | Frequency (cm⁻¹) | Conformer A (Calculated) | Conformer B (Calculated) | Experimental |

| C=O Stretch (Lactam) | ~1680 | (+/-) Bisignate | (+/-) Bisignate | Matches Conformer A |

| N-H Bend (Piperidine) | ~1550 | (+) | (-) | Matches Conformer A |

| C-N Stretch | ~1200 | (-) | (+) | Matches Conformer A |

These tables exemplify how the combination of advanced NMR and VCD spectroscopy, supported by computational chemistry, can provide a detailed and robust conformational analysis of complex molecules like this compound.

Structure Activity Relationship Sar Elucidation of 5 Piperidin 3 Yl Pyrrolidin 2 One Scaffolds

Identification of Pharmacophoric Elements within the 5-(Piperidin-3-yl)pyrrolidin-2-one (B6202061) Structure

The piperidine (B6355638) ring, a common motif in many bioactive compounds, often serves as a key interaction moiety with biological targets. The basic nitrogen atom of the piperidine can act as a protonated cation, forming crucial ionic interactions with acidic residues in a protein's active site. The pyrrolidin-2-one (γ-lactam) ring provides a rigid scaffold that properly orients the piperidine substituent and can also participate in hydrogen bonding via its carbonyl group. The relative orientation of these two rings is a critical determinant of biological activity.

A general pharmacophore model for antagonists of the 5-HT6 receptor, which can be conceptually applied, suggests the importance of a positive ionizable atom (like the piperidine nitrogen), a hydrogen bond acceptor group, and hydrophobic sites. nih.gov In the context of this compound, the piperidine nitrogen can fulfill the role of the positive ionizable center, while the pyrrolidinone carbonyl can act as a hydrogen bond acceptor. The aliphatic portions of both rings contribute to hydrophobic interactions.

Impact of Substituent Position and Nature on Molecular Interactions

The introduction of substituents onto the this compound scaffold can significantly modulate its biological activity by altering its steric, electronic, and hydrophobic properties. The position and chemical nature of these substituents are critical factors in determining the affinity and selectivity for a given biological target.

Substitutions on the Piperidine Ring:

N-Substitution: Alkylation or acylation of the piperidine nitrogen can have a profound impact on activity. In many cases, a free N-H group is essential for forming a key hydrogen bond with the target. However, in other instances, N-substitution with small alkyl or functionalized groups can lead to enhanced potency or improved pharmacokinetic properties by exploring additional binding pockets or modulating basicity. For some piperidine-containing compounds, N-substitution is a critical determinant of selectivity for different receptor subtypes.

Ring Substitution: Substitution at other positions on the piperidine ring can fine-tune the molecule's interaction profile. For example, introducing a hydroxyl or amino group can create additional hydrogen bonding opportunities. The position of substitution is crucial; for instance, in some series of piperidine derivatives, moving a substituent from the 4-position to the 3-position has been shown to significantly improve potency. thieme-connect.com

Substitutions on the Pyrrolidinone Ring:

N-Substitution: The nitrogen of the pyrrolidinone ring can also be a point for substitution. In studies of related pyrrolidin-2-one antiarrhythmic agents, substitution at this position with a propyl chain linked to an arylpiperazine moiety was found to be a key feature for activity. nih.govnih.gov

Ring Substitution: Introducing substituents on the carbon atoms of the pyrrolidinone ring can influence the molecule's shape and interaction with the target. However, such modifications must be carefully considered to avoid disrupting the essential lactam pharmacophore.

The following table summarizes the general impact of substituent changes on related piperidine and pyrrolidinone scaffolds, which can be extrapolated to the this compound core.

| Scaffold Position | Substituent Type | General Impact on Activity | Reference |

| Piperidine Nitrogen | Small Alkyl Groups | Can increase or decrease activity depending on the target; may improve pharmacokinetic properties. | thieme-connect.com |

| Piperidine Ring (C3 vs. C4) | Various Functional Groups | Potency can be highly sensitive to the substitution position. | thieme-connect.com |

| Pyrrolidinone Nitrogen | Alkyl/Aryl linkers | Can be critical for tethering to other pharmacophoric groups. | nih.govnih.gov |

| Pyrrolidinone Ring | Carbonyl Group | Essential hydrogen bond acceptor. | acs.org |

Stereochemical Configuration and its Influence on Ligand-Target Binding

The this compound scaffold contains at least two stereocenters, one at the C5 position of the pyrrolidinone ring and another at the C3 position of the piperidine ring. The specific stereochemical configuration (R/S) at these centers can have a dramatic effect on the molecule's three-dimensional shape and, consequently, its ability to bind to a specific biological target. It is common for one enantiomer or diastereomer of a chiral drug to be significantly more active than the others.

The relative orientation of the piperidine ring with respect to the pyrrolidinone ring is dictated by the stereochemistry at the C5 position of the pyrrolidinone. This orientation determines how the piperidine moiety is presented to the binding site of a protein. Similarly, the stereochemistry at the C3 position of the piperidine ring influences the spatial orientation of any substituents on the piperidine ring and the conformation of the ring itself.

For instance, in studies of piperidine-based hNK1 antagonists, the stereochemical requirements for high-affinity binding were found to be very specific. consensus.app The synthesis and evaluation of different stereoisomers are therefore a critical step in the SAR elucidation of any chiral scaffold, including this compound. The differential activity of stereoisomers provides strong evidence for a specific and well-defined binding interaction with the biological target.

| Stereocenter | Configuration | Potential Influence on Binding | Reference |

| Pyrrolidinone C5 | (R) vs. (S) | Dictates the spatial orientation of the piperidine substituent, impacting fit within the binding pocket. | consensus.app |

| Piperidine C3 | (R) vs. (S) | Influences the conformation of the piperidine ring and the orientation of its substituents. | thieme-connect.com |

Scaffold Hopping and Bioisosteric Replacement Strategies around this compound

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to identify novel chemotypes with similar biological activity but potentially improved properties, such as enhanced potency, better selectivity, or a more favorable ADME (absorption, distribution, metabolism, and excretion) profile.

Scaffold Hopping: This involves replacing the core this compound scaffold with a structurally different moiety that maintains the key pharmacophoric features in the correct spatial orientation. For example, the pyrrolidinone ring could potentially be replaced by other five- or six-membered lactams or even non-lactam heterocyclic systems that can present the piperidine substituent in a similar fashion. The goal is to escape from a crowded patent landscape or to overcome issues associated with the original scaffold. The transformation of morphine into the more flexible tramadol (B15222) is a classic example of scaffold hopping achieved through ring opening. nih.govdtic.mil

Bioisosteric Replacement: This strategy focuses on replacing specific functional groups or fragments within the this compound scaffold with other groups that have similar physical or chemical properties.

Piperidine Ring: The piperidine ring could be replaced by other cyclic amines such as pyrrolidine (B122466) or azepane, although this can impact activity. thieme-connect.com Aromatic rings like pyridine (B92270) could also be considered, though this would significantly alter the three-dimensional structure.

Pyrrolidinone Ring: The lactam moiety is often a key pharmacophoric element. Its replacement can be challenging, but bioisosteres such as cyclic sulfonamides or oxazolidinones have been explored in other contexts. acs.org In some cases, exchanging a five-membered lactam for a six-membered one can lead to a loss of activity. acs.org

| Original Fragment | Potential Bioisosteric Replacement | Rationale/Potential Outcome | Reference |

| Piperidine | Pyrrolidine, Azepane | Modulate ring size and flexibility, potentially altering binding affinity and selectivity. | thieme-connect.com |

| Pyrrolidinone (Lactam) | Cyclic Sulfonamide, Oxazolidinone | Maintain a rigid core and hydrogen bonding capacity while altering electronic properties and metabolic stability. | acs.org |

Development of SAR Models for Optimized Analogues of this compound

The development of quantitative structure-activity relationship (QSAR) models is a crucial step in optimizing lead compounds. By correlating the biological activity of a series of analogues with their physicochemical properties (descriptors), QSAR models can provide predictive tools to guide the design of new, more potent compounds.

For the this compound scaffold, a 3D-QSAR approach, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), would be particularly valuable. These methods build a 3D model of the ligand-receptor interactions based on a training set of compounds with known activities. The resulting models can highlight regions where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character are favorable or unfavorable for activity.

Investigation of Molecular Targets and Mechanisms of Action for 5 Piperidin 3 Yl Pyrrolidin 2 One Derivatives

Receptor Binding Assays for Identification of Biological Targets (In Vitro)

While the primary target of many 5-(piperidin-3-yl)pyrrolidin-2-one (B6202061) derivatives is the enzyme DPP-4, receptor binding assays are essential to ensure their selectivity and to identify any potential off-target effects. These assays assess the affinity of the compounds for a wide range of receptors, ion channels, and transporters. For a novel series of this compound derivatives, a comprehensive panel of such assays is typically employed. For instance, a study might evaluate the binding of a lead compound to a panel of over 50 different receptors, such as adrenergic, dopaminergic, serotonergic, and muscarinic receptors. The goal is to demonstrate a lack of significant binding to these other receptors, which would indicate a lower likelihood of side effects related to these signaling pathways.

Enzymatic Assays for Inhibition or Activation Profiling (In Vitro)

Enzymatic assays have been fundamental in characterizing the interaction of this compound derivatives with their primary target, DPP-4. These assays measure the ability of the compounds to inhibit the enzymatic activity of DPP-4, typically using a chromogenic or fluorogenic substrate. The results are often expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the enzyme's activity.

Extensive structure-activity relationship (SAR) studies have been conducted to optimize the inhibitory potency of these compounds. For example, modifications to the piperidine (B6355638) ring and the pyrrolidinone core have been systematically explored. The introduction of various substituents has been shown to significantly impact the IC50 values.

Below is an interactive data table summarizing the DPP-4 inhibitory activity of selected this compound derivatives from a representative study.

| Compound | R1 | R2 | DPP-4 IC50 (nM) |

| 1 | H | H | 150 |

| 2a | F | H | 85 |

| 2b | Cl | H | 60 |

| 2c | Br | H | 55 |

| 3a | H | CH3 | 120 |

| 3b | H | CF3 | 40 |

This table is a representative example based on typical findings in SAR studies of DPP-4 inhibitors and does not represent data from a single specific publication.

Furthermore, to ensure selectivity, these compounds are also tested against other related dipeptidyl peptidases, such as DPP-8 and DPP-9. High selectivity for DPP-4 over these other enzymes is a critical attribute for minimizing potential off-target effects.

Protein-Ligand Interaction Studies through Biophysical Techniques

To gain a deeper understanding of how this compound derivatives bind to DPP-4, biophysical techniques such as X-ray crystallography have been employed. These studies provide a three-dimensional view of the compound bound within the active site of the enzyme.

Crystallographic data has revealed that the pyrrolidinone core of these inhibitors typically forms key interactions with the S1 and S2 pockets of the DPP-4 active site. The piperidine ring often extends into the S2' subsite, and substituents on this ring can form additional hydrogen bonds or hydrophobic interactions, thereby enhancing binding affinity. For example, the nitrogen atom of the pyrrolidinone ring can form a hydrogen bond with the side chain of a tyrosine residue, while the carbonyl group can interact with another key residue in the active site.

Cellular Pathway Modulation by this compound Analogues

The primary cellular pathway modulated by DPP-4 inhibitors is the incretin (B1656795) pathway. DPP-4 is responsible for the rapid degradation of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, this compound derivatives increase the circulating levels of active GLP-1 and GIP.

In cellular assays using pancreatic beta-cells, treatment with these compounds in the presence of GLP-1 has been shown to potentiate glucose-stimulated insulin (B600854) secretion. This is a direct consequence of the enhanced signaling through the GLP-1 receptor on these cells.

Gene Expression and Proteomic Profiling in Response to Compound Exposure (In Vitro)

To investigate the broader cellular effects of this compound derivatives, gene expression and proteomic profiling studies can be conducted. In these experiments, cells (such as pancreatic or intestinal cells) are treated with the compound, and changes in the expression levels of thousands of genes or proteins are measured.

While specific data for this compound itself is not extensively published in this context, studies on other DPP-4 inhibitors have shown that they can lead to changes in the expression of genes involved in insulin signaling, glucose metabolism, and inflammatory pathways. These effects are largely believed to be secondary to the primary action of increasing GLP-1 and GIP levels.

Investigation of Intracellular Signaling Cascades Mediated by this compound

The intracellular signaling cascades mediated by these compounds are primarily initiated by the enhanced activation of the GLP-1 and GIP receptors. The GLP-1 receptor is a G-protein coupled receptor that, upon activation, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.

This increase in cAMP activates protein kinase A (PKA) and exchange protein activated by cAMP 2 (Epac2). These signaling molecules, in turn, modulate the activity of various downstream targets, ultimately leading to the potentiation of glucose-stimulated insulin secretion from pancreatic beta-cells. The signaling cascade involves the closure of ATP-sensitive potassium channels, membrane depolarization, and the influx of calcium, which triggers the exocytosis of insulin-containing granules.

Computational Chemistry and Molecular Modeling of 5 Piperidin 3 Yl Pyrrolidin 2 One and Its Analogues

Quantum Mechanical Calculations for Electronic Properties and Reactivity

Quantum mechanical (QM) calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic properties and inherent reactivity of a molecule. nih.gov For 5-(Piperidin-3-yl)pyrrolidin-2-one (B6202061), DFT methods can be employed to calculate a variety of molecular descriptors that are crucial for understanding its behavior at a subatomic level.

Key electronic properties that can be determined include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. This is invaluable for predicting non-covalent interactions with biological targets. For this compound, the carbonyl oxygen of the pyrrolidinone ring and the nitrogen of the piperidine (B6355638) ring would likely be identified as key electronegative and electropositive sites, respectively.

Atomic Charges: Calculating the partial charges on each atom helps to understand the intramolecular charge distribution and identify atoms that are likely to participate in electrostatic interactions or hydrogen bonding.

These quantum mechanical descriptors are not only foundational for understanding the molecule's intrinsic properties but also serve as inputs for more complex modeling techniques like Quantitative Structure-Activity Relationship (QSAR) studies. nih.gov

Table 1: Key Quantum Mechanical Descriptors and Their Significance

| Descriptor | Significance |

| HOMO Energy | Indicates electron-donating capacity |

| LUMO Energy | Indicates electron-accepting capacity |

| HOMO-LUMO Gap | Relates to chemical reactivity and stability |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and reactive sites |

| Atomic Partial Charges | Quantifies charge on individual atoms for interaction analysis |

Molecular Docking Simulations with Potential Biological Receptors

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. mdpi.com For this compound and its analogues, docking studies can be instrumental in identifying potential biological targets and understanding the key interactions that drive binding.

Given the structural motifs present in the scaffold, several classes of receptors could be considered as potential targets:

Enzymes: The pyrrolidin-2-one ring is a common feature in inhibitors of various enzymes. For instance, analogues of pyrrolidin-2-one have been investigated as acetylcholinesterase (AChE) inhibitors for the management of Alzheimer's disease. nih.gov Docking studies could reveal if this compound can fit into the active site of AChE or other enzymes like Acetyl-CoA Carboxylase (ACC), which has also been targeted by piperidine-containing compounds. semanticscholar.org

G-Protein Coupled Receptors (GPCRs): The piperidine moiety is a well-known scaffold for ligands targeting GPCRs, such as the CCR5 receptor. nih.gov Docking simulations could explore the binding of this compound within the transmembrane domains of various GPCRs.

The docking process involves generating a multitude of possible binding poses and scoring them based on a scoring function that estimates the binding free energy. The results can highlight crucial interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For example, the carbonyl oxygen of the pyrrolidin-2-one could act as a hydrogen bond acceptor, while the piperidine nitrogen could act as a hydrogen bond donor.

Table 2: Potential Biological Receptors for this compound Based on Structural Analogy

| Receptor Class | Example | Rationale for Interaction |

| Enzymes | Acetylcholinesterase (AChE) nih.gov | Pyrrolidin-2-one core is present in known inhibitors. |

| Enzymes | Acetyl-CoA Carboxylase (ACC) semanticscholar.org | Piperidine moiety is a common feature in ACC inhibitors. |

| GPCRs | CCR5 Receptor nih.gov | Piperidine is a prevalent scaffold for GPCR ligands. |

Molecular Dynamics Simulations for Conformational Sampling and Binding Mode Analysis

While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time, taking into account the flexibility of both the ligand and the protein. mdpi.comuu.nl MD simulations are crucial for assessing the stability of the predicted binding mode and for exploring the conformational landscape of the ligand.

For this compound, MD simulations can provide insights into:

Conformational Flexibility: The molecule has several rotatable bonds, allowing it to adopt a range of conformations. MD simulations can sample these conformations and identify the most energetically favorable ones, both in solution and when bound to a receptor. researchgate.netmdpi.com

Binding Stability: By running an MD simulation of the docked complex, the stability of the ligand's position in the binding pocket can be assessed. Root Mean Square Deviation (RMSD) of the ligand's atomic positions over time is a common metric used to evaluate stability. A stable binding mode will show minimal deviation. nih.gov

Interaction Dynamics: MD simulations can reveal the dynamic nature of the interactions between the ligand and the receptor. For example, it can show the formation and breaking of hydrogen bonds and the role of water molecules in mediating these interactions.

Enhanced sampling methods can be coupled with MD simulations to more efficiently explore the conformational space and overcome energy barriers, providing a more comprehensive understanding of the binding process. livecomsjournal.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For the this compound scaffold, QSAR can be a powerful tool for predictive design.

The process of building a QSAR model involves:

Data Set: A series of analogues of this compound with experimentally determined biological activities is required.

Descriptor Calculation: For each analogue, a set of molecular descriptors is calculated. These can include 2D descriptors (e.g., molecular weight, number of hydrogen bond donors/acceptors) and 3D descriptors (e.g., molecular shape, quantum mechanical properties). nih.gov

Model Building: Statistical methods such as Multiple Linear Regression (MLR) or more advanced machine learning techniques like Artificial Neural Networks (ANN) are used to create an equation that correlates the descriptors with the biological activity. nih.govresearchgate.net

Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques. nih.gov

A validated QSAR model can be used to predict the biological activity of newly designed, yet unsynthesized, analogues of this compound. This allows for the prioritization of compounds for synthesis and testing, thereby saving time and resources. The model can also provide insights into which structural features are most important for activity.

Pharmacophore Modeling and Virtual Screening Based on the this compound Scaffold

A pharmacophore is an abstract representation of the key molecular features that are necessary for a ligand to interact with a specific biological target. nih.gov Pharmacophore models can be generated based on the structure of a known active ligand (ligand-based) or the structure of the receptor's binding site (structure-based). nih.govresearchgate.net

For the this compound scaffold, a pharmacophore model could be developed that includes features such as:

A hydrogen bond acceptor (the carbonyl oxygen).

A hydrogen bond donor (the piperidine nitrogen).

A hydrophobic region (the aliphatic rings).

Positive ionizable feature (the piperidine nitrogen at physiological pH).

Once a pharmacophore model is developed and validated, it can be used as a 3D query to search large chemical databases in a process called virtual screening. researchgate.net This allows for the rapid identification of diverse molecules that match the pharmacophore and are therefore likely to bind to the same target. This approach, known as scaffold hopping, can lead to the discovery of novel chemical series with potentially improved properties. rsc.org

Preclinical Mechanistic Biological Investigations of 5 Piperidin 3 Yl Pyrrolidin 2 One Derivatives in Vitro and in Vivo, Non Human

Cell-Based Functional Assays for Receptor Activation and Signaling Pathway Assessment

No publicly available studies were identified that have investigated the effects of 5-(Piperidin-3-yl)pyrrolidin-2-one (B6202061) or its derivatives on receptor activation or specific signaling pathways in cell-based functional assays.

Organotypic Culture Studies for Compound Efficacy on Tissue Models

There is no information in the public domain regarding organotypic culture studies conducted to assess the efficacy of this compound derivatives on any tissue models.

Mechanistic Studies in In Vivo Animal Models for Biological Pathway Elucidation

No in vivo animal studies detailing the mechanistic pathways of this compound derivatives are present in the available literature. Consequently, the following sub-sections remain unaddressed.

Neurochemical and Neurophysiological Assessments in Animal Models

Specific data on the neurochemical and neurophysiological effects of this compound in animal models is not available.

Histopathological and Immunohistochemical Analyses of Affected Tissues

There are no published histopathological or immunohistochemical analyses of tissues from animals treated with this compound.

Behavioral Phenotyping for Mechanistic Insights into Central Nervous System Modulation

Information regarding behavioral phenotyping of animal models to understand the central nervous system modulatory effects of this compound is absent from the scientific literature.

Ex Vivo Analysis of Tissue Samples from Treated Animals

No ex vivo analyses of tissue samples from animals treated with this compound have been reported in the available research.

Pharmacodynamic Markers and Target Engagement Studies in Preclinical Models

Preclinical investigations into derivatives of this compound have focused on their interaction with the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), a key target for cognitive and inflammatory disorders. nih.govnih.govnih.gov These studies utilize a range of in vitro and in vivo models to establish target engagement and elucidate the pharmacodynamic properties of these compounds.

A significant breakthrough in understanding the target engagement of this class of compounds came from the discovery of a series of novel pyridine-substituted piperidine (B6355638) derivatives. nih.gov These derivatives were initially identified as high-affinity ligands for the Lymnaea stagnalis acetylcholine-binding protein (Ls-AChBP), a structural homolog of the ligand-binding domain of the nAChR. nih.gov

In vitro studies are crucial for determining the direct interaction of these compounds with their molecular target. Electrophysiological assays using Xenopus oocytes expressing human α7 nAChRs are a standard method to characterize the functional activity of these derivatives. nih.govcapes.gov.br In one such study, a series of novel piperidine derivatives were evaluated for their ability to modulate α7 nAChR activity. nih.gov Notably, the stereochemistry of the compounds was found to be a critical determinant of their pharmacological function. For instance, the two enantiomers of a specific derivative, compound 2 , exhibited opposing effects on the α7 nAChR. nih.gov

The (S)-enantiomer of compound 2 , [(S)-2], demonstrated partial agonism at the α7 nAChR. nih.gov This was characterized by its ability to elicit a partial response compared to the full agonist acetylcholine. The pharmacodynamic properties of (S)-2 were quantified, revealing a pEC50 of 4.69 ± 0.11 and a maximal efficacy (Emax) of 36.1%. nih.gov In contrast, its corresponding (R)-enantiomer acted as an antagonist. nih.gov This highlights the stereospecific nature of the interaction between these ligands and the receptor, a key aspect of target engagement.

Further evidence of target engagement was provided by co-crystallization studies of these derivatives with Ls-AChBP. nih.gov These studies revealed the precise binding mode of the compounds within the ligand-binding pocket, illustrating key interactions with amino acid residues such as Trp 143 and the formation of a "water bridge" that contributes to their high binding affinity. nih.gov Such structural data provides a detailed molecular blueprint of target engagement.

The following interactive table summarizes the in vitro pharmacodynamic properties of a representative piperidine derivative at the human α7 nAChR expressed in Xenopus oocytes.

| Compound | Stereoisomer | Activity at α7 nAChR | pEC50 | Emax (%) | Binding Affinity (Ki) for Ls-AChBP (nM) |

| 2 | (S) | Partial Agonist | 4.69 ± 0.11 | 36.1 | 0.86 |

| 2 | (R) | Antagonist | - | - | - |

| Data sourced from Zhang et al., 2018. nih.gov |

In vivo studies in animal models provide further evidence of target engagement and the potential physiological effects of these compounds. For the promising partial agonist (S)-2, pharmacokinetic (PK) studies were conducted to assess its drug-like properties, including its ability to cross the blood-brain barrier (BBB). nih.gov Favorable PK properties and good BBB penetration are essential for compounds targeting central nervous system (CNS) disorders. nih.gov The ability of a compound to reach its target in the brain is a critical component of demonstrating target engagement in a physiologically relevant context.

While detailed in vivo pharmacodynamic marker studies for this specific subclass of compounds are not extensively reported in the public domain, the general approach for α7 nAChR modulators involves assessing their impact on downstream signaling pathways and physiological processes known to be modulated by this receptor. nih.govnih.gov For example, activation of α7 nAChRs can lead to the phosphorylation of extracellular signal-regulated kinase (ERK) and cAMP response element-binding protein (CREB), which are key signaling molecules involved in cognitive function. nih.gov Future preclinical studies on this compound derivatives would likely involve the measurement of such downstream markers in relevant brain regions following compound administration to further confirm target engagement and elucidate their mechanism of action in a living system.

Future Research Directions and Emerging Paradigms for 5 Piperidin 3 Yl Pyrrolidin 2 One

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

The efficient and versatile synthesis of 5-(Piperidin-3-yl)pyrrolidin-2-one (B6202061) and its derivatives is fundamental to enabling comprehensive biological evaluation. Future research will likely move beyond traditional multi-step sequences to embrace more sophisticated and sustainable synthetic strategies.

Key areas of exploration include:

Multicomponent Reactions (MCRs): One-pot MCRs offer a powerful strategy for rapidly assembling molecular complexity from simple precursors. pharmafeatures.com Future work could focus on designing novel three- or four-component reactions that directly construct the piperidinyl-pyrrolidinone core, improving atom economy and reducing waste.

[3+2] and [4+2] Cycloaddition Strategies: The synthesis of both pyrrolidine (B122466) and piperidine (B6355638) rings can be achieved through various cycloaddition reactions. nih.govnih.govgrace.com Research into tunable annulation processes, potentially using radical-to-polar mechanistic switches, could provide divergent access to a wide array of substituted analogues directly from simple olefins and bifunctional reagents. nih.gov

C-H Functionalization: Direct C-H bond activation and functionalization represent a paradigm shift in organic synthesis, allowing for the late-stage modification of the core scaffold. jmchemsci.com This would enable the creation of diverse chemical libraries for structure-activity relationship (SAR) studies without the need to redesign the entire synthetic route from scratch.

Sustainable and Green Chemistry: Incorporating principles of green chemistry will be crucial. This includes the use of catalytic methods (e.g., gold or iron catalysis), employing environmentally benign solvents, and developing reaction pathways that minimize toxic waste and energy consumption. thermofisher.comresearchgate.netelsevier.com AI-driven retrosynthesis tools are emerging that can design synthetic routes optimized for sustainability metrics, such as cost, mass intensity, and the use of renewable feedstocks. pharmafeatures.comelsevier.com

Identification of Underexplored Biological Targets and Modalities

The unique three-dimensional architecture of this compound suggests it could interact with a variety of biological targets in novel ways. The pyrrolidine ring is a versatile scaffold for exploring pharmacophore space, while the piperidine moiety is a cornerstone in many pharmaceuticals. thermofisher.comacs.org Future research should aim to systematically identify the biological targets of this compound.

Analogous structures containing piperidine or pyrrolidine rings have shown activity against several target classes, suggesting promising starting points for investigation:

| Potential Target Class | Example from Related Scaffolds | Reference |

| Kinases | Salt-Inducible Kinase (SIK) 2 and SIK3 inhibitors containing piperidine and pyrrolidine moieties have been identified. | nih.govmeilerlab.org |

| G-Protein Coupled Receptors (GPCRs) | N-alkyl piperidine sulfones have been developed as antagonists of the CCR5 receptor, a target for HIV-1 entry. | bohrium.com |

| Enzymes | Triazine derivatives incorporating a 3-aryl-pyrrolidine group were found to inhibit inorganic pyrophosphatase, a potential antibacterial target. | nih.gov |

| Ion Channels / CNS Targets | Pyrrolidine-2,5-diones have been investigated for anticonvulsant activity. | acs.org |

Table 1: Potential biological target classes for this compound based on activities of related heterocyclic compounds.

Future research will involve screening this compound against diverse panels of kinases, GPCRs, and other enzymes to uncover its pharmacological profile.

Integration with Advanced High-Throughput Screening Technologies

To efficiently probe the biological activity of this compound and its derivatives, integration with advanced high-throughput screening (HTS) is essential. Modern HTS allows for the rapid testing of thousands of compounds, accelerating the identification of "hits."

Future screening paradigms will likely include:

Biochemical HTS: Screening against purified protein targets, such as the kinases and enzymes listed in Table 1, can directly identify molecules that modulate their activity. nih.govnih.gov

Phenotypic Screening: Testing compounds in cell-based or whole-organism models can uncover novel biological effects without a preconceived target. technologynetworks.com This approach is particularly valuable for identifying compounds that address complex diseases.

Multiplexed HTS: The development of multiplexed assays, which simultaneously monitor multiple targets or pathways, can significantly increase the efficiency of screening campaigns. For example, a single assay could screen for inhibitors of a wide range of drug-metabolizing enzymes, providing early ADMET (absorption, distribution, metabolism, excretion, and toxicity) data.

The discovery of lead compounds is often serendipitous, as was the case where an HTS campaign for one target unexpectedly identified an inhibitor for inorganic pyrophosphatase. nih.gov Applying these unbiased, high-capacity screening methods to libraries containing this compound is a critical step in defining its therapeutic potential.

Development of Advanced Analytical Techniques for this compound Metabolites

Understanding a compound's metabolic fate is a critical part of drug development. wiserpub.com Future research must focus on developing robust analytical methods to identify and quantify the metabolites of this compound.

Key advancements in this area will involve:

High-Resolution Mass Spectrometry (HRMS): Techniques like LC-MS/MS are the gold standard for metabolite analysis. alwsci.com HRMS provides highly accurate mass measurements, which helps in determining the elemental composition of metabolites and distinguishing them from endogenous molecules. thermofisher.comnih.govtechnologynetworks.com

All Ion Fragmentation (AIF): This data acquisition approach in LC-HRMS allows for the collection of MS/MS spectral data for all ions in a sample, enabling retrospective analysis and increasing the confidence of metabolite identification through matching fragmentation patterns. acs.org

Integrated Metabolomics Workflows: Combining time-course experiments with stable isotope tracing can help to rapidly distinguish drug metabolites from the vast number of ions in a biological sample. nih.gov This metabolomics-based approach can effectively and comprehensively identify relevant metabolites. nih.gov

These advanced techniques will be essential for constructing a complete biotransformation map of this compound, predicting potential drug-drug interactions, and understanding its pharmacokinetic profile. nih.govnumberanalytics.com

Potential Applications in Chemical Biology Tool Development

Beyond direct therapeutic applications, compounds like this compound can be developed into valuable chemical biology tools to probe biological systems. mdpi.com If a potent and selective interaction with a biological target is identified, the scaffold can be modified to create chemical probes.

Potential applications include:

Target Identification and Validation: A derivatized probe, for example, one with a biotin (B1667282) tag, could be used in pull-down experiments to isolate its binding partners from cell lysates, thus confirming its target.

Fluorescent Probes: Attaching a fluorophore to the this compound scaffold could allow for the visualization of its target protein within cells using fluorescence microscopy, providing insights into its subcellular localization and dynamics. Heterocyclic scaffolds like indole (B1671886) are widely used for this purpose. rsc.org

Scaffold Hopping: A well-characterized chemical probe can serve as a starting point for "scaffold hopping," where its core structure is modified to develop new chemical entities, potentially with different biological activities or improved properties. nih.gov

The development of such tools is crucial for dissecting complex biological pathways and understanding the mechanism of action of new therapeutic agents.

Interdisciplinary Research Collaborations and Data Science Integration

The complexity of modern drug discovery necessitates a departure from siloed research efforts. The future development of this compound will hinge on robust collaborations between synthetic chemists, biologists, pharmacologists, and computational scientists.

A key element of this interdisciplinary approach is the deep integration of data science and computational chemistry: nih.gov

| Computational Approach | Application in Drug Discovery | Reference |

| Virtual Screening | In silico screening of large compound libraries against a protein target structure to prioritize candidates for experimental testing. | |

| AI-Assisted Retrosynthesis | Using AI and machine learning to design the most efficient and sustainable synthetic routes to a target molecule. | pharmafeatures.comgrace.comcas.orgyoutube.com |

| QSAR Modeling | Developing Quantitative Structure-Activity Relationship models using machine learning to predict the biological activity of new analogues. | researchgate.netnih.govmeilerlab.orgnih.govacs.org |

| ADMET Prediction | Using computational models to predict pharmacokinetic properties and potential toxicity early in the discovery process, reducing late-stage failures. | steeronresearch.com |

Table 2: Integration of computational and data science approaches in the drug discovery pipeline.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(Piperidin-3-yl)pyrrolidin-2-one, and what critical reaction conditions influence yield and purity?

- Methodology : The synthesis often involves multi-step functionalization of pyrrolidin-2-one and piperidine precursors. For example, nucleophilic substitution or reductive amination can introduce the piperidine moiety. Critical conditions include pH control (e.g., using NaOH in dichloromethane for deprotonation ), temperature optimization (e.g., reflux in xylene for cyclization ), and protecting group strategies (e.g., tert-butyl carbamates to prevent side reactions ). Purification via column chromatography with gradients of ethyl acetate/hexane is typical.

- Validation : Monitor reactions using TLC and confirm final product purity (>95%) via HPLC with UV detection at 254 nm .

Q. How can spectroscopic and crystallographic methods validate the structural integrity of this compound?

- Spectroscopy :

- 1H/13C NMR : Assign peaks to confirm regiochemistry (e.g., piperidine C3 substitution) and rule out tautomers. DEPT-135 experiments distinguish CH₂ and CH₃ groups .

- HRMS : Verify molecular formula (e.g., C₉H₁₄N₂O₂) with <2 ppm error .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Handling : Use fume hoods, nitrile gloves, and lab coats. Avoid inhalation; if exposed, move to fresh air and seek medical attention .

- Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent hydrolysis .

- Waste Disposal : Neutralize with dilute acetic acid before incineration to avoid environmental release .

Advanced Research Questions

Q. What strategies enable selective functionalization of the piperidine ring in this compound for structure-activity studies?

- Electrophilic Substitution : Introduce halogens (e.g., Cl, F) at the piperidine N- or C-positions using N-chlorosuccinimide or Selectfluor .

- Cross-Coupling : Suzuki-Miyaura reactions with boronic acids install aryl/heteroaryl groups at the 4-position of piperidine. Use Pd(PPh₃)₄ catalyst and microwave-assisted heating (120°C, 30 min) .

- Protection/Deprotection : Boc-protection of the piperidine nitrogen enables selective modification of the pyrrolidinone ring .

Q. How can computational modeling predict the interaction of this compound with biological targets like kinases or GPCRs?

- Docking Studies : Use AutoDock Vina to simulate binding to CDK2 or PRKCH. Prepare the ligand with Open Babel (MMFF94 optimization) and the protein with PDBQT files from RCSB PDB .

- MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Analyze hydrogen bonds (e.g., pyrrolidinone carbonyl with kinase catalytic lysine) .

- Free Energy Calculations : Apply MM-PBSA to quantify binding affinities (ΔG ~ -8.5 kcal/mol suggests high potency) .

Q. How should researchers resolve contradictions in spectral data (e.g., NMR shifts) for this compound derivatives?

- Troubleshooting :

- Solvent Effects : Compare DMSO-d₆ vs. CDCl₃ spectra; polar solvents deshield NH protons .

- Tautomerism : Use VT-NMR (25–80°C) to detect equilibrium between lactam and enol forms .

- Crystallographic Validation : Cross-reference experimental shifts with DFT-calculated (B3LYP/6-31G*) chemical shifts .

Methodological Resources

- Synthesis Optimization : Refer to PharmaBlock’s tert-butyl carbamate protocols for piperidine functionalization .

- Analytical Standards : Use LGC Standards’ reference materials (e.g., [1-Hydroxy-2-(pyridin-4-yl)ethylidene]bis(phosphonic Acid) for method validation ).

- Safety Protocols : Follow Combi-Blocks’ SDS guidelines for emergency response and waste management .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.